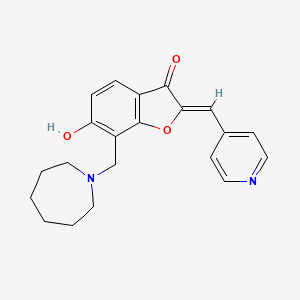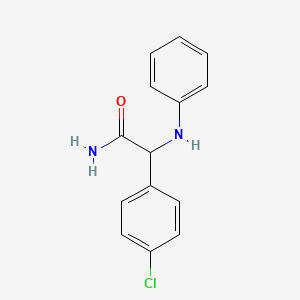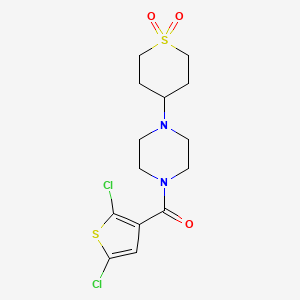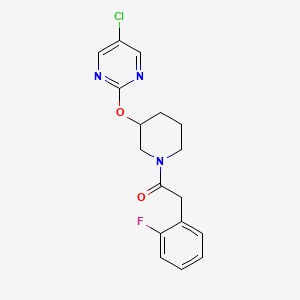
N1-(2,4-difluorobenzyl)-N2-(pyridin-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,4-difluorobenzyl)-N2-(pyridin-3-yl)oxalamide, also known as DPO-1, is a selective inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel. This compound has gained significant attention in scientific research due to its potential therapeutic applications and its role in drug discovery.
Wissenschaftliche Forschungsanwendungen
CDK2 Inhibitor
The compound has been found to be a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Antitumor Activity
The compound has shown promising antitumor activity. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
Anti-Alzheimer’s Disease
The pyrazolopyrimidine moiety, a common heterocycle nucleus used in the design of many pharmaceutical compounds, has a variety of medicinal applications including anti-Alzheimer’s disease .
Antidiabetic Activity
The pyrazolopyrimidine moiety is also used in the design of antidiabetic drugs .
Anti-Inflammatory Activity
The compound has potential anti-inflammatory applications, which could be useful in the treatment of various inflammatory diseases .
Antioxidant Activity
The compound also has potential antioxidant applications, which could be beneficial in combating oxidative stress-related diseases .
TRK Inhibitor
The compound has been found to be a potential inhibitor of Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . Their continuous activation and overexpression cause cancer .
Synthesis of Novel Compounds
The compound can be used as an intermediate in the synthesis of novel compounds. For instance, it was coupled with 2,5-difluorobenzyl through Miyaura borylation reaction and Suzuki reaction in sequence in one pot to generate intermediate .
Eigenschaften
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O2/c15-10-4-3-9(12(16)6-10)7-18-13(20)14(21)19-11-2-1-5-17-8-11/h1-6,8H,7H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTJEWMSFOILEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-difluorobenzyl)-N2-(pyridin-3-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide](/img/structure/B2633024.png)
![Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate](/img/structure/B2633026.png)
![3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2633029.png)
![5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2633032.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-pyrrolidinyl)-2-butenamide](/img/structure/B2633033.png)
![N-[3-(diethylamino)propyl]-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2633034.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2633036.png)

![3-((4-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2633038.png)

![N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2633040.png)

![(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide](/img/structure/B2633046.png)